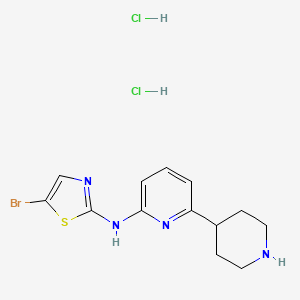

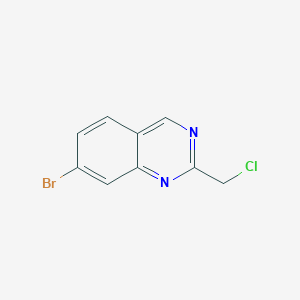

![molecular formula C11H19FO11 B12312298 6-[2-Fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol](/img/structure/B12312298.png)

6-[2-Fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cellobiosyl fluoride is a synthetic compound derived from cellobiose, a disaccharide consisting of two glucose molecules linked by a β(1→4) glycosidic bond. This compound is of significant interest in the field of carbohydrate chemistry due to its utility as a glycosyl donor in enzymatic and chemical synthesis of oligosaccharides and polysaccharides .

Vorbereitungsmethoden

The preparation of cellobiosyl fluoride typically involves the conversion of cellobiose octa-acetate to the corresponding glycosyl fluoride. The synthetic route includes the following steps :

Bromination: Cellobiose octa-acetate is treated with hydrogen bromide in acetic acid to replace the acetoxy group at the anomeric position with a bromine atom.

Fluorination: The brominated intermediate is then reacted with a fluoride source, such as silver fluoride, to produce cellobiosyl fluoride.

Analyse Chemischer Reaktionen

Cellobiosyl fluoride undergoes various chemical reactions, primarily involving its role as a glycosyl donor in glycosylation reactions. Some key reactions include :

Glycosylation: Cellobiosyl fluoride can react with alcohols in the presence of a catalyst to form glycosidic bonds, producing oligosaccharides and polysaccharides.

Hydrolysis: It can be hydrolyzed by enzymes such as glycoside hydrolases to yield cellobiose.

Polymerization: Enzymatic polymerization of cellobiosyl fluoride can lead to the formation of cellulose-like polymers.

Wissenschaftliche Forschungsanwendungen

Cellobiosyl fluoride has several applications in scientific research, including :

Chemistry: It is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.

Biology: It serves as a substrate for studying the mechanisms of glycoside hydrolases and glycosyltransferases.

Medicine: Research into its potential use in drug delivery systems and as a building block for bioactive compounds is ongoing.

Industry: It is utilized in the production of cellulose derivatives and other polysaccharides for various industrial applications.

Wirkmechanismus

The mechanism of action of cellobiosyl fluoride involves its role as a glycosyl donor in enzymatic reactions. The compound interacts with glycoside hydrolases, which catalyze the cleavage of the glycosidic bond, releasing cellobiose. In glycosylation reactions, cellobiosyl fluoride reacts with acceptor molecules to form new glycosidic bonds, facilitated by the catalytic action of glycosyltransferases .

Vergleich Mit ähnlichen Verbindungen

Cellobiosyl fluoride is unique among glycosyl donors due to its stability and reactivity. Similar compounds include :

Methyl cellobioside: Another glycosyl donor used in carbohydrate synthesis.

Cellobiosyl bromide: A less stable glycosyl donor compared to cellobiosyl fluoride.

Cellobiosyl chloride: Another halogenated derivative of cellobiose used in glycosylation reactions.

Cellobiosyl fluoride stands out due to its higher stability and efficiency in forming glycosidic bonds, making it a preferred choice in many synthetic applications.

Eigenschaften

IUPAC Name |

6-[2-fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FO11/c12-11(1-13)7(3(15)5(17)9(20)23-11)21-10-6(18)2(14)4(16)8(19)22-10/h2-10,13-20H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJATNBPLNYZMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)O)O)O)O)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FO11 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.26 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

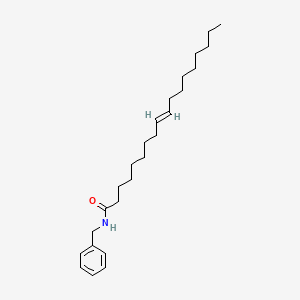

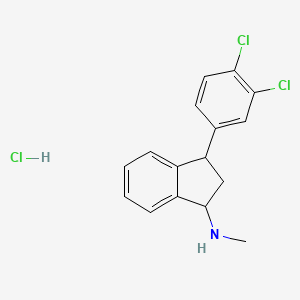

![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)

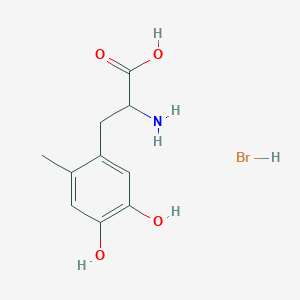

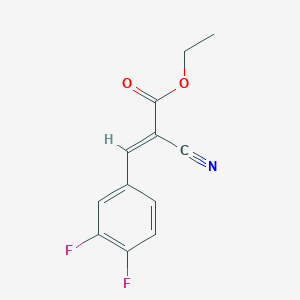

![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)

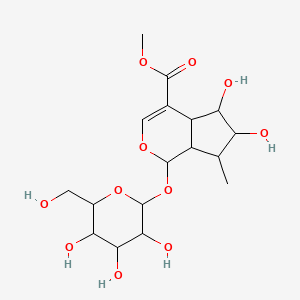

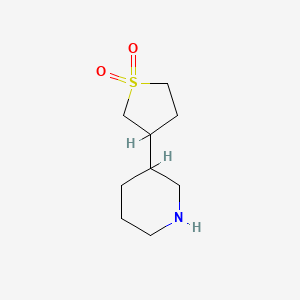

![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)

![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)

![3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B12312256.png)

![4-[5-[1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B12312283.png)